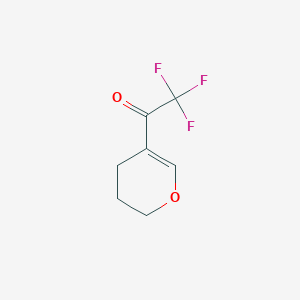

1-(3,4-dihydro-2H-pyran-5-yl)-2,2,2-trifluoroethanone

Description

Properties

IUPAC Name |

1-(3,4-dihydro-2H-pyran-5-yl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3O2/c8-7(9,10)6(11)5-2-1-3-12-4-5/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTFORTFPVUYECO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=COC1)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40396070 | |

| Record name | Ethanone, 1-(3,4-dihydro-2H-pyran-5-yl)-2,2,2-trifluoro- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109317-74-0 | |

| Record name | Ethanone, 1-(3,4-dihydro-2H-pyran-5-yl)-2,2,2-trifluoro- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and characterization of 1-(3,4-dihydro-2H-pyran-5-yl)-2,2,2-trifluoroethanone

An In-Depth Technical Guide to the Synthesis and Characterization of 1-(3,4-dihydro-2H-pyran-5-yl)-2,2,2-trifluoroethanone

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a molecule of significant interest to researchers in medicinal chemistry and drug development. The incorporation of a trifluoromethyl ketone (TFMK) moiety onto the versatile dihydropyran scaffold offers a unique combination of physicochemical properties beneficial for modern drug design. This document details a proposed synthetic route via electrophilic acylation, provides an in-depth analysis of the expected spectroscopic profile (NMR, IR, MS), and discusses the underlying chemical principles. The content is structured to provide both a practical experimental framework and a deeper theoretical understanding, serving as a vital resource for scientists engaged in the synthesis of novel fluorinated heterocycles.

Introduction: The Strategic Importance of Trifluoromethylated Dihydropyrans

The Trifluoromethyl Ketone Moiety in Drug Design

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, with the trifluoromethyl (CF₃) group being a particularly privileged substituent.[1] When positioned adjacent to a carbonyl group, it forms a trifluoromethyl ketone (TFMK), a functional group with profound and advantageous electronic properties. The strong electron-withdrawing nature of the three fluorine atoms renders the carbonyl carbon exceptionally electrophilic.[2] This heightened reactivity is the basis for the utility of TFMKs as potent reversible covalent inhibitors of serine and cysteine proteases, where they form stable hemiketal or hemithioketal adducts with active site residues.[3]

Furthermore, the CF₃ group can significantly enhance a molecule's metabolic stability by blocking oxidative metabolism at the site of attachment and improve its lipophilicity, which can aid in membrane permeability and bioavailability.[1] TFMKs are also recognized as effective bioisosteres for carboxylic acids, impacting pKa, cell permeability, and overall pharmacokinetic profiles.[4]

The Dihydropyran Scaffold: A Privileged Heterocycle

The 3,4-dihydro-2H-pyran (DHP) ring is a prevalent scaffold found in numerous natural products and synthetic compounds with diverse biological activities.[5] Its non-aromatic, heterocyclic structure provides a conformationally restricted three-dimensional framework that is valuable for optimizing ligand-receptor interactions. DHP and its derivatives are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials.[6][7] The enol ether functionality within the DHP ring is a key reactive handle, enabling a wide range of chemical transformations, making it an ideal starting point for further functionalization.[8][9]

Rationale for the Synthesis of this compound

The title compound, this compound, represents a strategic conjunction of these two valuable pharmacophores. It serves as a versatile building block, combining the electrophilic reactivity of the TFMK with the structural and synthetic utility of the DHP ring. This molecule can act as a Michael acceptor, a dienophile in Diels-Alder reactions, or a precursor to more complex heterocyclic systems. Its potential application as an intermediate for novel protease inhibitors, anti-inflammatory agents, or other therapeutics makes a robust understanding of its synthesis and characterization essential for drug development professionals.[10][11]

Proposed Synthetic Strategy

A direct and efficient method for the synthesis of the target compound is the electrophilic acylation of the enol ether of 3,4-dihydro-2H-pyran. This approach leverages the nucleophilic character of the double bond in DHP.

Reaction Mechanism and Reagent Selection

The proposed synthesis involves the reaction of 3,4-dihydro-2H-pyran with a suitable trifluoroacetylating agent, such as trifluoroacetic anhydride (TFAA), in the presence of a non-nucleophilic base like pyridine. The mechanism proceeds via an electrophilic attack on the electron-rich C5 position of the DHP ring by the highly electrophilic carbonyl carbon of TFAA. The subsequent elimination of a proton, scavenged by the base, re-establishes the double bond and yields the final product.

Causality Behind Experimental Choices:

-

Reagent: Trifluoroacetic anhydride is chosen for its high reactivity, which is necessary to acylate the moderately nucleophilic enol ether.

-

Base: Pyridine is used as a mild, non-nucleophilic base. Its role is critical: it neutralizes the trifluoroacetic acid byproduct generated during the reaction, preventing potential acid-catalyzed polymerization or degradation of the DHP starting material and the product.

-

Solvent: A non-polar, aprotic solvent such as dichloromethane (DCM) is ideal to ensure solubility of the reactants while remaining inert to the reaction conditions.

-

Temperature: The reaction is initiated at a low temperature (0 °C) to control the initial exothermic reaction between TFAA and pyridine and to minimize side reactions. It is then allowed to warm to room temperature to drive the reaction to completion.

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a proposed methodology based on established chemical principles for similar transformations.

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add 3,4-dihydro-2H-pyran (1.0 eq). Dissolve in anhydrous dichloromethane (DCM) to a concentration of approximately 0.5 M.

-

Addition of Base: Add pyridine (1.2 eq) to the solution. Cool the flask to 0 °C using an ice-water bath.

-

Addition of Acylating Agent: Add trifluoroacetic anhydride (1.1 eq), dissolved in a small amount of anhydrous DCM, to the dropping funnel. Add the TFAA solution dropwise to the stirred reaction mixture over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction Progression: After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes. Then, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Aqueous Workup: Upon completion, cool the reaction mixture back to 0 °C and carefully quench by the slow addition of water. Transfer the mixture to a separatory funnel.

-

Extraction and Washing: Wash the organic layer sequentially with 1 M HCl (aq) (2x) to remove pyridine, saturated NaHCO₃ (aq) (2x) to remove residual acid, and finally with brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.

In-Depth Characterization

Thorough spectroscopic analysis is required to confirm the structure and purity of the synthesized compound. The following sections detail the expected data from key analytical techniques.

Caption: Key proton environments for NMR spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of this molecule. Predicted spectra are based on standard chemical shift values and coupling patterns.

| Data Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

| ¹H NMR | ~7.5 - 7.7 | Singlet (s) | H-5 | Vinyl proton deshielded by the adjacent trifluoroacetyl group. |

| ~4.2 - 4.4 | Triplet (t) | H-2 | Methylene protons adjacent to the ring oxygen. | |

| ~2.4 - 2.6 | Triplet (t) | H-4 | Allylic methylene protons. | |

| ~1.9 - 2.1 | Multiplet (m) | H-3 | Methylene protons adjacent to two other methylene groups. | |

| ¹³C NMR | ~175 - 180 | Quartet (q) | C=O | Carbonyl carbon, split by the three adjacent fluorine atoms. |

| ~145 - 150 | Singlet (s) | C-5 | Olefinic carbon attached to the ketone. | |

| ~115 - 120 | Quartet (q) | CF₃ | Trifluoromethyl carbon, a strong quartet due to C-F coupling. | |

| ~110 - 115 | Singlet (s) | C-6 | Olefinic carbon adjacent to the oxygen. | |

| ~65 - 70 | Singlet (s) | C-2 | Carbon adjacent to the ring oxygen. | |

| ~20 - 25 | Singlet (s) | C-4 | Allylic carbon. | |

| ~18 - 22 | Singlet (s) | C-3 | Saturated ring carbon. | |

| ¹⁹F NMR | ~ -70 to -80 | Singlet (s) | CF₃ | Typical range for a trifluoromethyl ketone. |

Infrared (IR) Spectroscopy

IR spectroscopy will confirm the presence of key functional groups.

| Predicted Frequency (cm⁻¹) | Vibrational Mode | Functional Group |

| ~1710 - 1730 | C=O Stretch | α,β-Unsaturated Ketone |

| ~1640 - 1660 | C=C Stretch | Enol Ether Double Bond |

| ~1250 - 1100 | C-F Stretch (multiple strong bands) | Trifluoromethyl Group |

| ~1100 - 1050 | C-O Stretch | Ether Linkage |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) will provide information on the molecular weight and fragmentation pattern, confirming the compound's identity.

-

Molecular Ion (M⁺): The expected molecular ion peak would be at m/z = 180.04.

-

Key Fragmentation Pathways:

-

Loss of the trifluoromethyl radical (•CF₃) to give a fragment at m/z = 111.

-

Loss of a carbonyl group (-CO) from the m/z 111 fragment to yield a dihydropyranyl cation at m/z = 83.

-

Retro-Diels-Alder fragmentation of the DHP ring is also a possible pathway.

-

Applications and Future Directions

Potential as a Bioisostere and Synthetic Building Block

This compound is a highly valuable intermediate. Its potential applications include:

-

Enzyme Inhibitors: The TFMK moiety can be used to target serine or cysteine proteases, with the DHP ring serving as a scaffold for elaborating substituents to enhance binding affinity and selectivity.[3][10]

-

Heterocyclic Synthesis: The conjugated system makes it an excellent substrate for cycloaddition reactions and conjugate additions, enabling the synthesis of complex, polycyclic structures.

-

Bioisosteric Replacement: In drug discovery programs, this molecule could be used as a bioisosteric replacement for a carboxylic acid or ester to improve metabolic stability and cell penetration.[4]

Future Research Perspectives

Future work could focus on the asymmetric synthesis of chiral derivatives of this compound, expanding its utility in stereoselective synthesis. Furthermore, exploring its reactivity with various nucleophiles and in different pericyclic reactions could unlock novel molecular architectures for biological screening. The development of one-pot, multi-component reactions starting from this building block would also be a valuable contribution to synthetic efficiency.[12]

Conclusion

This guide has outlined a robust and chemically sound pathway for the synthesis of this compound. By providing a detailed experimental protocol rooted in established mechanistic principles and a comprehensive prediction of the compound's spectroscopic characteristics, this document serves as a foundational resource for researchers. The unique combination of the reactive trifluoromethyl ketone and the versatile dihydropyran scaffold makes the title compound a highly attractive building block for the development of novel therapeutics and complex molecules.

References

- Advancing Pharmaceutical Synthesis: The Significance of Trifluoromethyl

-

Edwards, P. D., et al. "Orally Active Trifluoromethyl Ketone Inhibitors of Human Leukocyte Elastase." Journal of Medicinal Chemistry. (URL: [Link])

-

Prakash, G. K. S., & Yudin, A. K. "Trifluoromethyl ketones: properties, preparation, and application." Chemical Communications. (URL: [Link])

-

Synthesis of trifluoromethyl ketones. Organic Chemistry Portal. (URL: [Link])

-

Chen, L., et al. "Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease." Bioorganic & Medicinal Chemistry. (URL: [Link])

-

Saito, N., et al. "Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system." Beilstein Journal of Organic Chemistry. (URL: [Link])

-

Saito, N., et al. "Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system." Beilstein Journals. (URL: [Link])

-

Rueda-Becerril, M., et al. "Intramolecular PCET of α‐Keto Acids: Synthesis of Trifluoromethyl Ketones via Ketyl Radicals." Chemistry – A European Journal. (URL: [Link])

-

China 3,4-Dihydro-2H-pyran Manufacturers Suppliers Factory. Shandong Yino Biologic Materials Co., Ltd.. (URL: [Link])

- A process for preparing dihydropyran and its use as protective agent.

-

Synthesis of 3,4-dihydro-2H-pyrans. Organic Chemistry Portal. (URL: [Link])

-

NMR Spectroscopy Spring 2021 Midterm 2 Solutions. Türkmen Research Group. (URL: [Link])

-

Synthesis of dihydro-2H-pyran-3(4H)-one. ResearchGate. (URL: [Link])

-

2H-Pyran, 3,4-dihydro-. NIST WebBook. (URL: [Link])

-

3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Preprints.org. (URL: [Link])

-

Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches. MDPI. (URL: [Link])

-

3,4-dihydro-2H-pyran. PubChem. (URL: [Link])

-

dihydropyran, 110-87-2. The Good Scents Company. (URL: [Link])

-

2H-Pyran, 3,4-dihydro-. NIST WebBook. (URL: [Link])

-

2H-Pyran-2-one, 3,4-dihydro-. PubChem. (URL: [Link])

-

Synthesis of (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist. PMC - NIH. (URL: [Link])

-

Unveiling the electron-induced ionization cross sections and fragmentation mechanisms of 3,4-dihydro-2H-pyran. MOST Wiedzy. (URL: [Link])

-

Examples of bioactive compounds containing the 3,4-dihydro-2H-pyran ring. ResearchGate. (URL: [Link])

-

Infrared and EPR Spectroscopic Studies of 2-C2H2F and 1-C2H2F Radicals Isolated in Solid Argon. Journal of Molecular Spectroscopy. (URL: [Link])

-

Electron ionization mass spectrometric study of 1,4-dihydro-4-substituted 2,6-dimethyl-3,5-bis(alkoxycarbonyl)pyridines. ResearchGate. (URL: [Link])

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Intramolecular PCET of α‐Keto Acids: Synthesis of Trifluoromethyl Ketones via Ketyl Radicals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. yinobio.net [yinobio.net]

- 7. WO2011038926A1 - A process for preparing dihydropyran and its use as protective agent - Google Patents [patents.google.com]

- 8. organic-chemistry.org [organic-chemistry.org]

- 9. 3,4-Dihydro-2H-pyran | 110-87-2 [chemicalbook.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. preprints.org [preprints.org]

A Technical Guide to the Spectroscopic Characterization of 1-(3,4-dihydro-2H-pyran-5-yl)-2,2,2-trifluoroethanone

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for the novel compound 1-(3,4-dihydro-2H-pyran-5-yl)-2,2,2-trifluoroethanone. As a molecule of interest in synthetic chemistry and potentially in drug discovery, a thorough understanding of its structural features is paramount. This document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed, field-proven protocols for sample analysis are provided, alongside an in-depth interpretation of the expected spectral characteristics. The causality behind experimental choices and data interpretation is emphasized to ensure a self-validating and trustworthy guide for researchers, scientists, and professionals in drug development.

Introduction and Molecular Structure

This compound is a fluorinated ketone derivative of 3,4-dihydro-2H-pyran. The presence of the trifluoroethanone group introduces unique electronic properties and potential reactivity, making its unambiguous characterization essential. The dihydropyran ring is a common motif in many natural products and pharmacologically active compounds.[1] The trifluoromethyl group can significantly influence a molecule's metabolic stability and binding affinity. Therefore, the combination of these two moieties in the target molecule warrants a detailed spectroscopic investigation.

Below is the chemical structure of this compound, with atoms numbered for the purpose of spectroscopic assignment.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For the title compound, both ¹H and ¹³C NMR will provide critical information on the connectivity and chemical environment of the atoms.

Predicted ¹H NMR Spectroscopic Data

The proton NMR spectrum is expected to show distinct signals for the protons on the dihydropyran ring. The chemical shifts will be influenced by their proximity to the oxygen atom and the electron-withdrawing trifluoroethanone group.

| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Coupling Constant (J) Hz (Predicted) | Assignment |

| ~7.2 | s | - | H-6 |

| ~4.0 | t | 5.5 | H-2 |

| ~2.5 | t | 6.5 | H-4 |

| ~2.0 | p | 6.0 | H-3 |

Predicted ¹³C NMR Spectroscopic Data

The carbon NMR spectrum will be characterized by the presence of the carbonyl carbon, the trifluoromethyl carbon, and the carbons of the dihydropyran ring. The trifluoromethyl group will exhibit a characteristic quartet in the proton-coupled ¹³C NMR spectrum due to coupling with the three fluorine atoms.

| Chemical Shift (δ) ppm (Predicted) | Assignment |

| ~180 (q, J ≈ 35 Hz) | C-7 (C=O) |

| ~145 | C-6 |

| ~117 (q, J ≈ 290 Hz) | C-9 (CF₃) |

| ~110 | C-5 |

| ~68 | C-2 |

| ~25 | C-4 |

| ~22 | C-3 |

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-resolution NMR spectra is crucial for obtaining reliable data.[2]

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Instrumentation and Acquisition:

-

The spectra should be recorded on a spectrometer operating at a frequency of 400 MHz or higher for protons.

-

For ¹H NMR, a standard 30° pulse experiment is typically used with 8 to 16 scans. A relaxation delay of 1-2 seconds is generally sufficient.

-

For ¹³C NMR, a proton-decoupled experiment is standard. A greater number of scans (e.g., 1024) and a longer relaxation delay (2-5 seconds) are often necessary to achieve a good signal-to-noise ratio.

Data Processing:

-

The raw data (Free Induction Decay) is subjected to Fourier transformation.

-

Phase and baseline corrections are applied to the resulting spectrum.

-

The chemical shifts are referenced to the internal TMS standard.

Caption: Experimental workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by strong absorptions from the carbonyl and C-F bonds.

Predicted IR Spectroscopic Data

| Frequency (cm⁻¹) (Predicted) | Functional Group |

| ~1730 | C=O (Ketone) Stretch |

| ~1650 | C=C (Alkene) Stretch |

| ~1200 - 1100 | C-F Stretch (strong) |

| ~1100 - 1000 | C-O (Ether) Stretch |

Experimental Protocol for IR Spectroscopy

Sample Preparation:

-

For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a transparent disk.

Data Acquisition:

-

A background spectrum of the empty sample holder (or pure KBr pellet) is recorded first.

-

The sample is then placed in the instrument, and the sample spectrum is recorded.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Predicted Mass Spectrometry Data (Electron Ionization)

| m/z (Predicted) | Ion |

| 180 | [M]⁺ |

| 111 | [M - CF₃]⁺ |

| 83 | [M - COCF₃]⁺ |

| 69 | [CF₃]⁺ |

Experimental Protocol for Mass Spectrometry

Instrumentation:

-

A mass spectrometer equipped with an electron ionization (EI) source is commonly used for the analysis of small organic molecules.

-

The instrument can be coupled with a gas chromatograph (GC-MS) for sample introduction and separation from any impurities.

Data Acquisition:

-

A small amount of the sample is introduced into the ion source.

-

The molecules are ionized by a beam of high-energy electrons (typically 70 eV).

-

The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Caption: Predicted key fragmentation pathways in EI-MS.

Conclusion

This technical guide has provided a detailed, predictive overview of the spectroscopic data for this compound. By leveraging established spectroscopic principles and data from related compounds, we have outlined the expected ¹H NMR, ¹³C NMR, IR, and MS characteristics. The inclusion of standardized experimental protocols and interpretive insights aims to equip researchers with the necessary tools for the confident characterization of this and similar molecules. The self-validating nature of the described methodologies ensures a high degree of scientific integrity and reproducibility.

References

-

Royal Society of Chemistry. (n.d.). Supplementary Information for General. Retrieved from [Link]

-

Preprints.org. (n.d.). Supporting information Synthesis of the pyrene derivative. Retrieved from [Link]

- Google Patents. (n.d.). WO2011038926A1 - A process for preparing dihydropyran and its use as protective agent.

- NIST. (n.d.). 2H-Pyran, 3,4-dihydro-.

-

SpectraBase. (n.d.). 1-(3,4-difluorophenyl)-2,2,2-trifluoroethanone. Retrieved from [Link]

- Türkmen Research Group. (2021). NMR Spectroscopy Spring 2021 Midterm 2 Solutions.

Sources

1H and 13C NMR analysis of 1-(3,4-dihydro-2H-pyran-5-yl)-2,2,2-trifluoroethanone

An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of 1-(3,4-dihydro-2H-pyran-5-yl)-2,2,2-trifluoroethanone

Authored by: Gemini, Senior Application Scientist

Introduction

In the landscape of modern drug discovery and materials science, compounds bearing fluorinated motifs and heterocyclic scaffolds are of paramount importance. The molecule this compound is a compelling subject for structural analysis, integrating three key chemical features: a 3,4-dihydro-2H-pyran ring, an α,β-unsaturated ketone system, and a trifluoromethyl group. The dihydropyran moiety is a prevalent core in numerous natural products and pharmacologically active molecules.[1] The trifluoromethyl group is a bioisostere of a methyl group but with profoundly different electronic properties, often used to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[2][3]

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for the unambiguous structural elucidation of such organic molecules in solution.[4] This guide provides a comprehensive, in-depth analysis of the expected ¹H and ¹³C NMR spectra of this compound. We will deconstruct the anticipated spectra based on first principles, including chemical shift theory, spin-spin coupling, and the influence of electronegative substituents. Furthermore, this guide will outline the strategic use of two-dimensional (2D) NMR techniques to corroborate assignments, ensuring a self-validating and trustworthy analytical workflow.[5][6]

Molecular Structure and Atom Numbering

A clear and consistent numbering system is essential for spectral assignment. The structure and proposed numbering for this compound are presented below. This convention will be used throughout the guide.

Figure 1: Molecular structure and numbering scheme for analysis.

Part 1: ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the number of chemically distinct protons, their electronic environment (chemical shift), their neighboring protons (spin-spin splitting), and their relative abundance (integration).

Predicted Chemical Shifts and Multiplicities

-

H5 (Olefinic Proton): This is the only proton directly on the C=C double bond. Its position is influenced by two strong electronic effects: it is vinylogous to an oxygen atom (electron-donating through resonance) and α to a carbonyl group (electron-withdrawing). The deshielding effect of the conjugated ketone system is expected to dominate, placing this signal significantly downfield. Due to the absence of vicinal protons, this signal is predicted to be a singlet, though minor long-range coupling to the H4 protons (⁴J) might cause slight broadening.

-

Predicted δ: 7.0 - 7.5 ppm

-

Predicted Multiplicity: Singlet (s) or narrow multiplet.

-

Integration: 1H

-

-

H2 (Methylene Protons): These protons are on a carbon (C2) adjacent to the ring oxygen. The strong electronegativity of oxygen exerts a significant deshielding effect, shifting this signal downfield relative to a standard alkane. These two protons are coupled to the two protons on C3, which should result in a triplet, assuming free rotation.

-

Predicted δ: 3.8 - 4.2 ppm

-

Predicted Multiplicity: Triplet (t)

-

Integration: 2H

-

-

H4 (Methylene Protons): These protons are in an allylic position, adjacent to the C=C double bond. This position experiences moderate deshielding. They are coupled to the C3 protons, which should also result in a triplet.

-

Predicted δ: 2.3 - 2.7 ppm

-

Predicted Multiplicity: Triplet (t)

-

Integration: 2H

-

-

H3 (Methylene Protons): These protons are on a standard aliphatic carbon (C3), flanked by two other methylene groups (C2 and C4). Being furthest from the strongly deshielding groups, they are expected to be the most upfield of the ring protons. Since they are coupled to both the H2 and H4 protons, the signal will appear as a multiplet. If the coupling constants J(H3-H2) and J(H3-H4) are similar, it may resolve as a quintet.

-

Predicted δ: 1.9 - 2.2 ppm

-

Predicted Multiplicity: Multiplet (m) or Quintet (p)

-

Integration: 2H

-

Part 2: ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The chemical shifts are highly sensitive to the local electronic structure, and coupling to fluorine provides invaluable diagnostic information.

Predicted Chemical Shifts and Multiplicities

-

C=O (Ketone Carbonyl): The carbonyl carbon of the ketone is highly deshielded due to the electronegativity of the oxygen and its sp² hybridization. It will appear far downfield. It is expected to show coupling to the three fluorine atoms, appearing as a quartet (²JCF).

-

Predicted δ: 175 - 185 ppm

-

Predicted Multiplicity: Quartet (q)

-

-

CF₃ (Trifluoromethyl Carbon): The carbon of the CF₃ group is directly bonded to three highly electronegative fluorine atoms. This results in a strong one-bond coupling (¹JCF), which splits the signal into a prominent quartet. The chemical shift itself is typically in the 115-125 ppm range.

-

Predicted δ: 115 - 125 ppm

-

Predicted Multiplicity: Quartet (q), with a large ¹JCF coupling constant (~290 Hz).

-

-

C6 (Olefinic Carbon): This sp² carbon is part of a vinyl ether system, bonded directly to the ring oxygen. This results in a very strong deshielding effect, placing it far downfield in the olefinic region.

-

Predicted δ: 140 - 150 ppm

-

Predicted Multiplicity: Singlet (or complex multiplet due to long-range couplings).

-

-

C5 (Olefinic Carbon): This sp² carbon is bonded to the electron-withdrawing carbonyl group. In contrast to C6, this carbon is expected to be more shielded and will appear upfield relative to C6.

-

Predicted δ: 110 - 120 ppm

-

Predicted Multiplicity: Singlet (or complex multiplet).

-

-

C2 (Methylene Carbon): Similar to its attached protons, this carbon is deshielded by the adjacent oxygen atom and will be the most downfield of the aliphatic carbons.[1]

-

Predicted δ: 65 - 70 ppm

-

Predicted Multiplicity: Singlet.

-

-

C4 (Allylic Methylene Carbon): The allylic carbon is moderately deshielded by the adjacent double bond.

-

Predicted δ: 25 - 30 ppm

-

Predicted Multiplicity: Singlet.

-

-

C3 (Methylene Carbon): This is a standard sp³ hybridized carbon, expected to be the most shielded carbon in the ring system.

-

Predicted δ: 20 - 25 ppm

-

Predicted Multiplicity: Singlet.

-

Summary of Predicted NMR Data

The predicted spectral data is summarized in the table below for quick reference.

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹³C Chemical Shift (δ, ppm) | ¹³C Multiplicity (C-F Coupling) |

| H5 / C5 | 7.0 - 7.5 | s | 110 - 120 | s |

| -- / C6 | -- | -- | 140 - 150 | s |

| H2 / C2 | 3.8 - 4.2 | t | 65 - 70 | s |

| H4 / C4 | 2.3 - 2.7 | t | 25 - 30 | s |

| H3 / C3 | 1.9 - 2.2 | m | 20 - 25 | s |

| -- / C=O | -- | -- | 175 - 185 | q (²JCF) |

| -- / CF₃ | -- | -- | 115 - 125 | q (¹JCF) |

Part 3: Experimental Protocol & 2D NMR Confirmation

To validate the assignments derived from 1D spectra, a series of 2D NMR experiments are essential. This section outlines a robust protocol for data acquisition and interpretation.[4]

Detailed Experimental Methodology

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a suitable choice due to its excellent solubilizing properties for a wide range of organic compounds and its relatively clean spectral window.[7]

-

Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm for both ¹H and ¹³C).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Data Acquisition:

-

All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) at a constant temperature (e.g., 298 K).[8]

-

¹H NMR: Acquire a standard 1D proton spectrum using a 90° pulse. Ensure an adequate number of scans for a good signal-to-noise ratio.

-

¹³C{¹H} NMR: Acquire a proton-decoupled ¹³C spectrum. A sufficient relaxation delay (e.g., 2-5 seconds) is crucial for accurate integration, especially for the quaternary carbons (C=O, CF₃, C5, C6).

-

¹⁹F NMR: While not the primary focus, a simple proton-decoupled ¹⁹F spectrum should be acquired to confirm the presence and environment of the trifluoromethyl group.[9][10]

-

2D COSY: Acquire a ¹H-¹H Correlation Spectroscopy (COSY) experiment. This experiment identifies protons that are coupled to each other, revealing the spin systems within the molecule.[11][12]

-

2D HSQC: Acquire a ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) experiment. This powerful experiment correlates each proton signal with the signal of the carbon to which it is directly attached.[4][11]

-

Validation of Assignments Using 2D NMR

The 2D spectra serve as a self-validating system to confirm the proposed structure and assignments.

-

COSY (Correlation Spectroscopy): The COSY spectrum will display cross-peaks connecting coupled protons. This is invaluable for confirming the connectivity of the dihydropyran ring.

Figure 2: Expected ¹H-¹H COSY correlations for the dihydropyran ring.

-

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum provides unambiguous one-bond C-H correlations. Each cross-peak confirms which proton is attached to which carbon, locking in the assignments made from the 1D spectra.

Figure 3: Workflow showing expected ¹H-¹³C HSQC correlations.

Conclusion

The structural elucidation of this compound is readily achievable through a systematic NMR analysis. The ¹H and ¹³C NMR spectra are predicted to show distinct and well-resolved signals characteristic of the dihydropyran ring and the trifluoroacetyl group. The strong electron-withdrawing nature of the trifluoroethanone moiety and the electronic effects of the vinyl ether system create a unique spectral fingerprint. By combining 1D spectral interpretation with the definitive connectivity information from 2D COSY and HSQC experiments, researchers can achieve an unambiguous and robust characterization of the molecule, a critical step in any chemical research or drug development pipeline.

References

-

BenchChem. An In-depth Technical Guide to 13C NMR Data of Dihydropyran Derivatives. Benchchem. Available at: [1]

-

Bexrud, J. A., & Schafer, L. L. Supplementary Information for A Zirconium Bis(amidate) Complex Exhibiting Improved Aminoalkene Cyclohydroamination Activity. The Royal Society of Chemistry. Available at: [8]

-

Creative Biostructure. Understanding 2D NMR Spectra: How to Read and Interpret Them. Creative Biostructure. Available at: [5]

-

Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. (2018). Available at: [4]

-

Journal of Chemical Education. NMR Analysis of Unknowns: An Introduction to 2D NMR Spectroscopy. ACS Publications. Available at: [6]

-

Kim, H., et al. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. PMC - NIH. (2021). Available at: [2]

-

Le, T. N., & Douglas, C. J. Oxidation of α-Trifluoromethyl and Non-Fluorinated Alcohols via the Merger of Oxoammonium Cations and Photoredox Catalysis. The Royal Society of Chemistry. (2018). Available at: [3]

-

NMRService. 19Flourine NMR. NMRService. Available at: [9]

-

Organic Chemistry Data. NMR Spectroscopy :: 8-TECH-9 Two Dimensional NMR. Available at: [12]

-

Organofluorine / Alfa Chemistry. 19F NMR Chemical Shift Table. Available at: [13]

-

PubChem. 3,4-dihydro-2H-pyran. National Center for Biotechnology Information. Available at: [14]

-

Smith, K. M. 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Dove Medical Press. (2016). Available at: [15]

-

SpectraBase. 3,4-Dihydro-2h-pyran - Optional[13C NMR] - Chemical Shifts. Available at: [16]

-

SpectraBase. 3,4-Dihydro-2H-pyran(110-87-2) 13C NMR spectrum. ChemicalBook. Available at: [17]

-

SpectraBase. 3,4-Dihydro-2H-pyran(110-87-2) 1H NMR spectrum. ChemicalBook. Available at: [18]

-

Whiteker, G. T., et al. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. (2016). Available at: [7]

-

Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Available at: [10]

-

Wikipedia. Two-dimensional nuclear magnetic resonance spectroscopy. Available at: [11]

-

AZoM. Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. (2017). Available at: [19]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. emerypharma.com [emerypharma.com]

- 5. creative-biostructure.com [creative-biostructure.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. scs.illinois.edu [scs.illinois.edu]

- 8. rsc.org [rsc.org]

- 9. 19Flourine NMR [chem.ch.huji.ac.il]

- 10. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 11. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 12. organicchemistrydata.org [organicchemistrydata.org]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. 3,4-dihydro-2H-pyran | C5H8O | CID 8080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. dovepress.com [dovepress.com]

- 16. spectrabase.com [spectrabase.com]

- 17. 3,4-Dihydro-2H-pyran(110-87-2) 13C NMR [m.chemicalbook.com]

- 18. 3,4-Dihydro-2H-pyran(110-87-2) 1H NMR spectrum [chemicalbook.com]

- 19. azom.com [azom.com]

An In-depth Technical Guide to the Mass Spectrometry and Fragmentation Pattern of 1-(3,4-dihydro-2H-pyran-5-yl)-2,2,2-trifluoroethanone

Prepared by: Senior Application Scientist, Advanced Analytical Technologies

Introduction

Welcome to this in-depth guide on the mass spectrometric behavior of 1-(3,4-dihydro-2H-pyran-5-yl)-2,2,2-trifluoroethanone. This molecule, with its unique combination of a trifluoroacetyl group and a dihydropyran ring, presents a fascinating case study in mass spectral fragmentation. Understanding its fragmentation pattern is crucial for researchers in drug development and organic synthesis, enabling confident structural confirmation and impurity identification.

This document moves beyond a simple cataloging of fragments. As field-proven scientists, we will explore the causality behind the observed fragmentation pathways, grounding our analysis in the fundamental principles of physical organic chemistry. We will dissect the influence of the highly electronegative trifluoromethyl group, the resonance effects of the enone system, and the inherent reactivity of the cyclic ether moiety upon ionization. The protocols and interpretations herein are designed to be self-validating, providing a robust framework for your own analytical work.

The Molecular Ion: The First Clue

Upon entering the mass spectrometer and undergoing electron ionization (EI), the molecule loses an electron to form a molecular radical cation, [M]+•. The initial ionization event preferentially occurs at sites of lower ionization energy, such as the non-bonding electrons on the oxygen atoms or the π-electrons of the double bond.[1][2]

The nominal mass of this compound (C₇H₇F₃O₂) is 196 Da. Therefore, the molecular ion peak is expected at a mass-to-charge ratio (m/z) of 196. The intensity of this peak can vary; while ketones often show a prominent molecular ion, the presence of the labile trifluoromethyl group and the cyclic ether structure may lead to rapid fragmentation, potentially diminishing its relative abundance.[3]

Principal Fragmentation Pathways

The structure of the molecular ion is not static. The high energy imparted during ionization (typically 70 eV) provides more than enough force to cleave multiple covalent bonds, leading to the formation of various fragment ions.[1] The fragmentation of this particular molecule is dictated by the interplay between its two key structural features: the trifluoroethanone moiety and the dihydropyran ring.

Alpha (α)-Cleavage: The Dominant Ketone Fragmentation

Alpha-cleavage is the hallmark of ketone fragmentation, involving the breaking of a carbon-carbon bond adjacent to the carbonyl group.[4][5] This process is energetically favored because it leads to the formation of a resonance-stabilized acylium ion.[6] For this molecule, two distinct α-cleavage pathways are possible.

-

Pathway A: Loss of the Trifluoromethyl Radical This is arguably the most favorable fragmentation route. The bond between the carbonyl carbon and the trifluoromethyl group cleaves, expelling a trifluoromethyl radical (•CF₃). This is driven by the high electronegativity of the fluorine atoms, which weakens the adjacent C-C bond. The resulting acylium ion at m/z 127 is highly stabilized by resonance.

-

Pathway B: Loss of the Dihydropyran Radical Alternatively, cleavage can occur on the other side of the carbonyl group, breaking the bond to the dihydropyran ring. This results in the formation of the trifluoroacetyl cation at m/z 97 and a neutral dihydropyran radical.

Below is a diagram illustrating these competing α-cleavage reactions.

Caption: Competing α-cleavage pathways from the molecular ion.

McLafferty Rearrangement: A Possibility for Rearrangement

The McLafferty rearrangement is a characteristic fragmentation of carbonyl compounds that possess an accessible hydrogen atom on the γ-carbon.[7][8] This reaction proceeds through a six-membered ring transition state, leading to the elimination of a neutral alkene and the formation of a new radical cation.[9][10]

In our target molecule, the CH₂ group at position 4 of the dihydropyran ring contains γ-hydrogens relative to the carbonyl group. Therefore, a McLafferty rearrangement is mechanistically possible. This would involve the transfer of a γ-hydrogen to the carbonyl oxygen, followed by cleavage of the α-β bond (in this case, the C₅=C₆ double bond). This process would expel a neutral allene molecule (C₃H₄, 40 Da) and generate a characteristic enol radical cation at m/z 156 .

Caption: The McLafferty rearrangement pathway.

Fragmentation of the Dihydropyran Ring

The dihydropyran ring itself, particularly after being part of a larger fragment ion like the m/z 127 acylium ion, can undergo further characteristic fragmentation. The fragmentation of cyclic ethers often involves ring-opening followed by the elimination of small, stable neutral molecules.[11] A common pathway for six-membered unsaturated rings is a retro-Diels-Alder (rDA) reaction.

For the prominent m/z 127 ion, a plausible rDA-type fragmentation would involve the cleavage of the ring, leading to the elimination of ethene (C₂H₄, 28 Da). This would generate a highly conjugated acylium ion at m/z 99 .

Other Significant Fragments

The high-energy environment of the EI source can induce further fragmentation, leading to smaller but structurally informative ions.

-

[CF₃]⁺ (m/z 69): The formation of the trifluoromethyl cation is very common in compounds containing this group. It arises from the cleavage of the C-C bond adjacent to it and is often an abundant peak in the spectrum.

-

Loss of CO: Acylium ions, such as the one at m/z 97, are known to lose a neutral carbon monoxide molecule (CO, 28 Da). This would lead to the formation of the [CF₃]⁺ cation at m/z 69 .[3]

Summary of Predicted Fragments

The following table summarizes the most probable key fragments, their m/z values, and their proposed origins.

| m/z | Proposed Ion Structure | Mechanism of Formation |

| 196 | [C₇H₇F₃O₂]⁺• | Molecular Ion |

| 156 | [C₄H₃F₃O₂]⁺• | McLafferty Rearrangement (Loss of C₃H₄) |

| 127 | [C₆H₇O₂]⁺ | α-Cleavage (Loss of •CF₃) |

| 99 | [C₄H₃O₂]⁺ | Retro-Diels-Alder type fragmentation of m/z 127 (Loss of C₂H₄) |

| 97 | [CF₃CO]⁺ | α-Cleavage (Loss of •C₅H₇O) |

| 69 | [CF₃]⁺ | Cleavage of C-CO bond; Loss of CO from m/z 97 |

| 55 | [C₃H₃O]⁺ | Transannular cleavage of the dihydropyran ring from the m/z 127 ion[12] |

Recommended Experimental Protocol: GC-MS Analysis

To obtain a high-quality electron ionization mass spectrum of this compound, a Gas Chromatography-Mass Spectrometry (GC-MS) system is the instrument of choice. The following protocol provides a robust starting point.

Workflow Diagram

Caption: Standard workflow for GC-MS analysis.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of the compound.

-

Dissolve in 1 mL of a high-purity volatile solvent such as Dichloromethane (DCM) or Ethyl Acetate to create a 1 mg/mL stock solution.

-

Perform a serial dilution to a final concentration of approximately 10-50 µg/mL for analysis. Causality: This ensures the sample is sufficiently volatile for GC and prevents overloading of the column and detector.

-

-

GC-MS Instrument Parameters:

-

System: Agilent GC-MSD (or equivalent).

-

Injection Port:

-

Mode: Split (e.g., 50:1 split ratio). Causality: A split injection prevents column overloading and ensures sharp chromatographic peaks for this concentration range.

-

Temperature: 250 °C. Causality: Ensures rapid and complete volatilization of the analyte.

-

Injection Volume: 1 µL.

-

-

GC Column:

-

Type: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness. Causality: This is a robust, general-purpose column suitable for a wide range of semi-volatile organic compounds.

-

Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

-

-

Oven Temperature Program:

-

Initial Temperature: 50 °C, hold for 2 minutes.

-

Ramp: 15 °C/min to 280 °C.

-

Final Hold: Hold at 280 °C for 5 minutes. Causality: The temperature program is designed to ensure good separation from any solvent or impurities while eluting the analyte as a sharp peak in a reasonable time.

-

-

MS Parameters:

-

Ion Source: Electron Ionization (EI).

-

Ionization Energy: 70 eV. Causality: This standard energy is used to generate reproducible fragmentation patterns that can be compared against established mass spectral libraries.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40 - 400. Causality: This range comfortably covers the molecular ion and all expected significant fragments.

-

-

-

Data Analysis:

-

Integrate the chromatographic peak corresponding to the analyte.

-

Generate the background-subtracted mass spectrum.

-

Identify the molecular ion and key fragment ions, comparing them against the predicted fragmentation pattern detailed in this guide.

-

Conclusion

The mass spectrum of this compound is a rich source of structural information. Its fragmentation is dominated by logical, predictable pathways characteristic of its functional groups. The primary cleavages are the two α-cleavage routes, with the loss of the •CF₃ radical to form the m/z 127 ion being particularly significant. The potential for a McLafferty rearrangement to an ion at m/z 156 and subsequent ring fragmentation provide further diagnostic markers. By understanding these foundational mechanisms, researchers can confidently utilize mass spectrometry to identify and characterize this molecule and its analogs in complex matrices.

References

-

Chemistry Learner. McLafferty Rearrangement: Definition, Examples and Mechanism. [Link]

-

JoVE. Mass Spectrometry: Aldehyde and Ketone Fragmentation. (2024). [Link]

-

Wikipedia. McLafferty rearrangement. [Link]

-

Chemistry Steps. McLafferty Rearrangement. [Link]

-

Alpha cleavage (with Aldehydes, Ketones and Carboxylic acids). (2023). [Link]

-

Dummies.com. How the McLafferty Rearrangement Affects Carbonyl Fragmentation in Mass Spectrometry. [Link]

-

Fiveable. α-cleavage Definition. [Link]

-

Grokipedia. Alpha cleavage. (2026). [Link]

-

Chemistry Steps. Alpha (α) Cleavage. [Link]

-

Unacademy. Rearrangement in Mass Spectrometry. [Link]

-

Battin-Leclerc, F., et al. Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes. International Journal of Mass Spectrometry. [Link]

-

University of Regensburg. Mass spectrometry. [Link]

-

University of Colorado Boulder. Introduction to Mass Spectrometry: Fragmentation Mechanisms. [Link]

-

University of Calgary. Mass Spectrometry: Fragmentation. [Link]

-

Spectroscopy Online. Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. (2022). [Link]

-

Chemistry LibreTexts. 19.2: Spectroscopy of Ketones and Aldehydes. (2020). [Link]

-

AIP Publishing. Unveiling the electron-induced ionization cross sections and fragmentation mechanisms of 3,4-dihydro-2H-pyran. (2024). [Link]

-

YouTube. Mass Spectrometry: Alpha Cleavage of Ketones. (2014). [Link]

Sources

- 1. www1.udel.edu [www1.udel.edu]

- 2. youtube.com [youtube.com]

- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 4. grokipedia.com [grokipedia.com]

- 5. Alpha (α) Cleavage - Chemistry Steps [chemistrysteps.com]

- 6. fiveable.me [fiveable.me]

- 7. McLafferty Rearrangement: Definition, Examples and Mechanism [chemistrylearner.com]

- 8. McLafferty rearrangement - Wikipedia [en.wikipedia.org]

- 9. McLafferty Rearrangement - Chemistry Steps [chemistrysteps.com]

- 10. Rearrangement in Mass Spectrometry - unacademy [unacademy.com]

- 11. Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.aip.org [pubs.aip.org]

An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of 1-(3,4-dihydro-2H-pyran-5-yl)-2,2,2-trifluoroethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 1-(3,4-dihydro-2H-pyran-5-yl)-2,2,2-trifluoroethanone, a molecule of significant interest in synthetic and medicinal chemistry. As a senior application scientist, this document moves beyond a mere recitation of spectral data, offering a deep dive into the theoretical underpinnings and practical considerations for obtaining and interpreting the IR spectrum of this complex molecule. We will explore the nuanced interplay of its constituent functional groups—an α,β-unsaturated ketone, a vinyl ether integrated into a dihydropyran ring, and a trifluoromethyl moiety—and elucidate how their electronic and steric interactions manifest in the vibrational spectrum. This guide is designed to be a self-validating resource, grounding its interpretations in established spectroscopic principles and providing detailed experimental protocols to ensure reproducibility and accuracy.

Introduction: The Structural Significance of this compound

The title compound, this compound, represents a fascinating convergence of functionalities that are hallmarks of modern pharmacophores. The dihydropyran ring is a prevalent scaffold in numerous natural products and bioactive molecules. When combined with a trifluoromethyl ketone, a powerful electron-withdrawing group known to modulate metabolic stability and binding affinity, the resulting molecule presents a unique electronic and steric profile.

Infrared spectroscopy is an indispensable tool for the structural characterization of such molecules. It provides a rapid and non-destructive method to confirm the presence of key functional groups and to probe the electronic environment of the molecule. For drug development professionals, a thorough understanding of the IR spectrum is crucial for reaction monitoring, quality control, and for gaining insights into the molecule's conformational and electronic properties.

This guide will dissect the IR spectrum of this compound, correlating specific absorption bands with their corresponding vibrational modes. We will pay particular attention to the diagnostic regions of the spectrum that reveal the influence of conjugation and the powerful inductive effect of the trifluoromethyl group.

Theoretical Considerations: A Symphony of Vibrational Modes

The infrared spectrum of this compound is best understood by considering the contributions of its primary functional groups and the electronic communication between them.

The α,β-Unsaturated Ketone System

The core of the molecule's chromophore is the α,β-unsaturated ketone system. In isolation, a saturated ketone typically exhibits a strong carbonyl (C=O) stretching vibration around 1715 cm⁻¹. However, conjugation with the C=C double bond of the dihydropyran ring leads to delocalization of π-electron density, which weakens the C=O bond and, consequently, lowers its vibrational frequency. This shift to a lower wavenumber is a hallmark of conjugation and is expected to place the C=O stretching band in the 1666-1685 cm⁻¹ region.[1][2]

Simultaneously, the C=C bond of the enone system will also have a characteristic stretching vibration, typically observed near 1650 cm⁻¹.[3] The intensity of this absorption can vary.

The Vinyl Ether Moiety

The dihydropyran ring incorporates a vinyl ether system (C=C-O-C). Vinyl ethers are characterized by a strong, asymmetric C-O-C stretching band, which is typically found around 1220 cm⁻¹.[4][5] The presence of this band is a strong indicator of the integrity of the dihydropyran ring.

The Trifluoromethyl Group: A Powerful Electronic Perturbation

The trifluoromethyl (CF₃) group is a potent electron-withdrawing group due to the high electronegativity of fluorine. This has two significant consequences for the IR spectrum:

-

Inductive Effect on the Carbonyl Group: The strong inductive effect of the CF₃ group withdraws electron density from the carbonyl carbon, which would typically be expected to strengthen the C=O bond and increase its stretching frequency. This effect is in opposition to the frequency-lowering effect of conjugation. Therefore, the final position of the C=O band will be a balance of these two competing electronic influences.

-

C-F Stretching Vibrations: The C-F bonds give rise to very strong and characteristic absorption bands in the fingerprint region of the IR spectrum. For a CF₃ group, multiple strong bands are expected between 1000 and 1360 cm⁻¹ due to symmetric and asymmetric stretching modes.[6] These bands are often so intense that they can dominate this region of the spectrum.

The interplay of these functional groups is illustrated in the diagram below:

Caption: Interplay of functional groups and their expected IR signatures.

Experimental Protocol: Acquiring a High-Fidelity IR Spectrum

The following protocol outlines the steps for obtaining a high-quality FT-IR spectrum of this compound. This procedure is designed to be self-validating by incorporating essential background and sample preparation checks.

Instrumentation and Materials

-

Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector, capable of a resolution of at least 4 cm⁻¹.

-

Sample Preparation:

-

For liquid samples: Salt plates (NaCl or KBr) for thin-film analysis.

-

For solid samples: KBr powder and a hydraulic press for pellet preparation, or an Attenuated Total Reflectance (ATR) accessory.

-

-

Reagents:

-

Purified this compound.

-

Spectroscopic grade solvent (e.g., chloroform or carbon tetrachloride) if solution-state analysis is desired. Note: Solvent peaks will interfere with the spectrum.

-

Dry nitrogen or argon for purging the sample compartment.

-

Step-by-Step Methodology

-

Instrument Preparation:

-

Turn on the FT-IR spectrometer and allow the source and detector to stabilize for at least 30 minutes.

-

Purge the sample compartment with dry nitrogen or argon to minimize atmospheric water and carbon dioxide interference.

-

-

Background Spectrum Acquisition:

-

Ensure the sample compartment is empty (or contains the clean ATR crystal or salt plates).

-

Acquire a background spectrum. This will be automatically subtracted from the sample spectrum to remove contributions from the atmosphere and the sampling accessory.

-

-

Sample Preparation (Thin Film Method):

-

Place a small drop of the liquid sample onto a clean, dry salt plate.

-

Carefully place a second salt plate on top and gently press to create a thin, uniform film.

-

-

Sample Spectrum Acquisition:

-

Place the prepared sample in the spectrometer's sample holder.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Set the spectral resolution to 4 cm⁻¹.

-

-

Data Processing:

-

The software will automatically perform the Fourier transform and ratio the sample spectrum against the background spectrum.

-

Perform a baseline correction if necessary.

-

Label the significant peaks with their wavenumbers (cm⁻¹).

-

The following diagram illustrates the experimental workflow:

Caption: Experimental workflow for acquiring the IR spectrum.

Spectral Interpretation: Decoding the Vibrational Fingerprint

The following table summarizes the expected and observed (from typical spectra of analogous compounds) vibrational frequencies for this compound.

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity | Comments |

| 3100 - 3020 | =C-H Stretch (vinylic) | Medium | Characteristic of the hydrogen on the C=C double bond.[3] |

| 2960 - 2850 | C-H Stretch (aliphatic) | Medium to Strong | Arises from the CH₂ groups in the dihydropyran ring.[3] |

| ~1690 | C=O Stretch (α,β-unsaturated ketone) | Strong, Sharp | Frequency is a balance between the lowering effect of conjugation and the raising effect of the CF₃ group's inductive withdrawal.[1][2] |

| ~1650 | C=C Stretch (conjugated) | Medium to Variable | Stretching of the carbon-carbon double bond within the enone system.[3] |

| 1450 - 1350 | CH₂ Bending (scissoring) | Medium | From the CH₂ groups of the dihydropyran ring. |

| 1360 - 1100 | C-F Stretches (CF₃) | Very Strong | Multiple strong bands due to symmetric and asymmetric stretching modes. Often the most prominent feature in this region.[6][7] |

| ~1220 | C-O-C Asymmetric Stretch (vinyl ether) | Strong | A key diagnostic band for the vinyl ether functionality within the dihydropyran ring.[4][5] |

| Below 1000 | C-H Out-of-Plane Bending and Fingerprint Region | Medium to Weak | Complex region with multiple overlapping bands, providing a unique "fingerprint" for the molecule. |

Conclusion: A Powerful Tool for Structural Elucidation

The infrared spectrum of this compound is a rich source of structural information. A thorough analysis of the spectrum, grounded in a solid understanding of the electronic interplay between the α,β-unsaturated ketone, the vinyl ether, and the trifluoromethyl group, allows for unambiguous confirmation of the molecule's identity. The key diagnostic bands—the conjugated carbonyl stretch, the vinyl ether C-O-C stretch, and the intense C-F stretches—provide a unique and reliable fingerprint. For scientists in drug discovery and development, mastering the interpretation of such spectra is not merely an academic exercise; it is a critical skill for ensuring the quality, purity, and structural integrity of novel chemical entities.

References

- Wade, L. G., & Simek, J. W. (2017). Organic Chemistry (9th ed.). Pearson.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.

- Lin-Vien, D., Colthup, N. B., Fateley, W. G., & Grasselli, J. G. (1991). The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules. Academic Press.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.

-

Chemistry LibreTexts. (2023). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

University of Colorado Boulder. (n.d.). Infrared Spectroscopy. [Link]

-

University of Calgary. (n.d.). Infrared Spectroscopy. [Link]

-

Wikipedia. (2023). Carbon–fluorine bond. [Link]

-

Quimica Organica. (n.d.). IR spectrum: Ethers. [Link]

-

Mochalin, V. N., et al. (2020). Intrinsic infrared absorption for carbon–fluorine bonding in fluorinated nanodiamond. Journal of Physics: Condensed Matter. [Link]

-

PubChem. (n.d.). 2H-Pyran-2-one, 3,4-dihydro-. [Link]

-

Beilstein Journal of Organic Chemistry. (2016). Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. IR spectrum: Ethers [quimicaorganica.org]

- 5. Chemistry: Ether Infrared spectra [openchemistryhelp.blogspot.com]

- 6. Carbon–fluorine bond - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

Physical properties and stability of 1-(3,4-dihydro-2H-pyran-5-yl)-2,2,2-trifluoroethanone

An In-depth Technical Guide to the Physicochemical Properties and Stability of 1-(3,4-dihydro-2H-pyran-5-yl)-2,2,2-trifluoroethanone

Introduction: Unveiling a Unique Chemical Scaffold

This compound is a fascinating molecule that marries the structural features of a dihydropyran ring with the potent electronic characteristics of a trifluoromethyl ketone. This unique combination suggests its potential as a versatile building block in medicinal chemistry and materials science. The trifluoromethyl group is known to significantly alter the physicochemical properties of a molecule, often enhancing metabolic stability, binding affinity, and bioavailability.[1][2] Its placement adjacent to a carbonyl group creates a highly electrophilic center, making trifluoromethyl ketones valuable as enzyme inhibitors and synthetic intermediates.[3]

This guide provides a comprehensive framework for the characterization of the physical properties and chemical stability of this compound. The methodologies outlined herein are designed to establish a robust and reproducible data package, essential for any drug development or chemical research program. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating reliable data.

Physicochemical Characterization: Establishing a Foundational Profile

A thorough understanding of a compound's physical properties is the bedrock of its development. The following section details the necessary experiments to define the physicochemical profile of this compound.

Spectroscopic and Structural Elucidation

The initial step in characterizing any new chemical entity is the unambiguous confirmation of its structure. A combination of spectroscopic techniques is essential for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are indispensable for mapping the chemical environment of the hydrogen, carbon, and fluorine atoms within the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy will identify the key functional groups present, notably the C=O stretch of the ketone, the C=C of the enone system, and the C-O-C of the dihydropyran ring.

Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition of the compound. Fragmentation patterns can provide additional structural information.

Protocol for Spectroscopic Analysis

-

Sample Preparation: Dissolve an accurately weighed sample (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) for NMR analysis. For IR, the sample can be analyzed as a neat liquid or a thin film. For MS, prepare a dilute solution in a volatile solvent like methanol or acetonitrile.

-

¹H, ¹³C, and ¹⁹F NMR Acquisition: Record spectra on a 400 MHz or higher spectrometer. The ¹H NMR will reveal the number of protons and their connectivity. The ¹³C NMR will identify all unique carbon environments. ¹⁹F NMR is crucial for confirming the presence and environment of the CF₃ group.

-

IR Spectrum Acquisition: Obtain the spectrum over a range of 4000-400 cm⁻¹.

-

MS Analysis: Utilize an electrospray ionization (ESI) or electron impact (EI) source to generate ions and determine the mass-to-charge ratio.

Core Physical Properties

The following table summarizes the key physical properties to be determined and the standard methodologies for their assessment.

| Property | Experimental Methodology | Rationale | Expected Value |

| Melting Point | Differential Scanning Calorimetry (DSC) | Provides a precise melting point and information on purity. | TBD |

| Boiling Point | Ebulliometry or vacuum distillation | Essential for purification and handling of the compound if it is a liquid at room temperature. | TBD |

| Aqueous Solubility | Shake-flask method followed by HPLC quantification | Determines the solubility in aqueous media, a critical parameter for biological applications. | TBD |

| LogP (Octanol/Water Partition Coefficient) | Shake-flask or HPLC method | Predicts the lipophilicity and potential for membrane permeability. | TBD |

| pKa | Potentiometric titration or UV-Vis spectroscopy | Identifies any ionizable groups and their charge state at different pH values. The enone system may exhibit a measurable pKa. | TBD |

Chemical Stability Assessment: A Forced Degradation Approach

Understanding a molecule's intrinsic stability is paramount for determining its shelf-life, storage conditions, and potential degradation pathways. Forced degradation studies, as recommended by the International Council for Harmonisation (ICH) guidelines, are the industry standard for this assessment.[4][5] These studies subject the compound to stress conditions more severe than those it would typically encounter to accelerate degradation and identify potential liabilities.[6]

The following diagram outlines the logical workflow for a comprehensive forced degradation study.

Caption: Logical workflow for conducting forced degradation studies.

Hydrolytic Stability

The presence of an enone and a trifluoromethyl ketone suggests potential susceptibility to hydrolysis under both acidic and basic conditions. The dihydropyran ring's ether linkage could also be liable to acid-catalyzed cleavage.[7]

Protocol for Hydrolytic Stability

-

Sample Preparation: Prepare solutions of the compound (e.g., 1 mg/mL) in 0.1 M HCl (acidic), 0.1 M NaOH (basic), and purified water (neutral).

-

Incubation: Store the solutions at a controlled temperature (e.g., 60°C) and protect them from light.

-

Time Points: Withdraw aliquots at predetermined intervals (e.g., 0, 2, 4, 8, 24, and 48 hours).

-

Quenching: Neutralize the acidic and basic samples immediately upon withdrawal to halt further degradation.

-

Analysis: Analyze all samples by a validated stability-indicating HPLC method to quantify the parent compound and any degradation products. LC-MS should be used to identify the mass of any significant degradants.

The following diagram illustrates potential hydrolytic degradation pathways.

Caption: Potential degradation pathways under hydrolytic stress.

Oxidative Stability

The electron-rich double bond of the enone system is a potential site for oxidation.

Protocol for Oxidative Stability

-

Sample Preparation: Prepare a solution of the compound (e.g., 1 mg/mL) in a suitable solvent and add a controlled amount of an oxidizing agent (e.g., 3% hydrogen peroxide).

-

Incubation: Store the solution at room temperature, protected from light.

-

Time Points and Analysis: Follow the same procedure for time point collection and analysis as described for the hydrolytic stability study.

Photostability

Conjugated systems like the enone in the target molecule can absorb UV radiation, making them potentially susceptible to photodegradation. Photostability testing should be conducted according to ICH Q1B guidelines.[8][9][10]

Protocol for Photostability

-

Sample Preparation: Expose the solid compound and a solution of the compound to a calibrated light source. Prepare parallel samples wrapped in aluminum foil to serve as dark controls.

-

Light Exposure: Expose the samples to a light source that provides both UV and visible light, with a total illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/square meter.[11]

-

Analysis: After exposure, compare the samples to the dark controls using HPLC to assess for any degradation and the formation of new impurities.

Thermal Stability

This study assesses the stability of the compound when subjected to heat, both in solid form and in solution.

Protocol for Thermal Stability

-

Sample Preparation: Store the solid compound in a controlled temperature and humidity chamber (e.g., 60°C/75% RH). Prepare a solution of the compound and store it at an elevated temperature (e.g., 60°C).

-

Time Points and Analysis: At specified intervals, withdraw samples and analyze by HPLC to determine the extent of degradation.

Conclusion and Forward Outlook

This technical guide provides a robust and scientifically grounded framework for the comprehensive characterization of this compound. By systematically determining its physicochemical properties and mapping its stability profile through forced degradation studies, researchers and drug development professionals can build a solid foundation for its potential applications. The insights gained from these studies are critical for guiding formulation development, establishing appropriate storage conditions, and ensuring the quality and safety of any resulting products. The unique structural amalgamation within this molecule warrants such a detailed investigation to unlock its full potential in the scientific landscape.

References

-

European Medicines Agency. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. EMA. Retrieved from [Link]

-

Pharmaguideline. (n.d.). ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products). Retrieved from [Link]

-

Atlas-mts.com. (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. Retrieved from [Link]

-

International Journal of Applied Pharmaceutics. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Retrieved from [Link]

-

Singh, S., & Bakshi, M. (2000). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 28(5), 1011-1040. Retrieved from [Link]

-

YouTube. (2025). ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products). Retrieved from [Link]

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Trifluoromethyl ketones: properties, preparation, and application. Retrieved from [Link]

-

Beilstein-Institut. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

Sources

- 1. d-nb.info [d-nb.info]

- 2. Trifluoromethyl ketones: properties, preparation, and application - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. ema.europa.eu [ema.europa.eu]

- 9. Photostability (ICH Q1B) – Pharma Stability [pharmastability.com]

- 10. youtube.com [youtube.com]

- 11. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

A Technical Guide to the Structural Analogs of 1-(3,4-dihydro-2H-pyran-5-yl)-2,2,2-trifluoroethanone: Synthesis, Properties, and Applications

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The privileged structural motif of 1-(3,4-dihydro-2H-pyran-5-yl)-2,2,2-trifluoroethanone stands as a cornerstone in contemporary medicinal chemistry and materials science. Its unique combination of a dihydropyran ring and a trifluoromethyl ketone moiety imparts a desirable profile of metabolic stability, electrophilicity, and conformational rigidity. This technical guide provides an in-depth exploration of the structural analogs of this core scaffold, offering a comprehensive overview of their synthesis, chemical reactivity, and diverse applications. By delving into the causal relationships behind experimental design and providing validated protocols, this document serves as an essential resource for researchers aiming to leverage the therapeutic and functional potential of these versatile compounds.

Introduction: The Significance of the Dihydropyran and Trifluoromethyl Ketone Scaffolds

The dihydropyran ring is a prevalent feature in a multitude of biologically active natural products and pharmaceuticals.[1][2] Its inherent structural characteristics, including conformational flexibility and the presence of stereocenters, enable the precise spatial arrangement of functional groups for optimal interaction with biological targets.[3] This scaffold is a key component in compounds exhibiting a wide range of pharmacological activities, including anticancer, antiviral, antibacterial, and antifungal properties.[1]

Similarly, the trifluoromethyl ketone (TFMK) group is a powerful pharmacophore in drug design. The strong electron-withdrawing nature of the trifluoromethyl group significantly enhances the electrophilicity of the adjacent carbonyl carbon.[4] This increased reactivity facilitates the formation of stable hemiacetal or hemithioketal adducts with nucleophilic residues (e.g., serine or cysteine) in the active sites of enzymes, leading to potent and often reversible inhibition.[4][5] TFMKs are well-established inhibitors of various proteases and esterases.[5][6]

The conjugation of these two powerful moieties in this compound creates a molecule with significant potential for covalent and non-covalent interactions with biological targets. This guide will explore the chemical space surrounding this parent compound by examining its structural analogs.

Synthetic Strategies for Dihydropyran-Containing Scaffolds